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molecular formula C8H16N2O2 B029716 1-Boc-3-(amino)azetidine CAS No. 193269-78-2

1-Boc-3-(amino)azetidine

Cat. No. B029716
M. Wt: 172.22 g/mol
InChI Key: WPGLRFGDZJSQGI-UHFFFAOYSA-N
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Patent
US07001897B2

Procedure details

A solution of 3-azido-1-(t-butoxycarbonyl)azetidine (3.44 g, 17.4 mmol) (obtained as described in Reference Example 57(2)) in methanol (170 ml) was subjected to catalytic hydrogenation in the presence of 10% palladium on charcoal (3.44 g) at room temperature for 2 hours. After checking the completion of the reaction, the reaction mixture was filtered in order to remove the catalyst. The filtrate was concentrated under reduced pressure to give 3-amino-1-t-butoxycarbonylazetidine as a crude product. This product was dissolved in methylene chloride (170 ml), and chloroformic acid p-nitrobenzyl ester (5.63 g, 26.1 mmol) and triethylamine (3.66 ml, 26.1 mmol) were added thereto in an ice bath. The mixture was stirred at room temperature overnight. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium hydrogencarbonate solution. The obtained organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using n-hexane: ethyl acetate (1:1→1:2) as the eluant to afford 1-t-butoxycarbonyl-3-(p-nitrobenzyloxycarbonylamino)azetidine (4.84 g, yield 79%) as a colorless oil.
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
3.44 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5]1)=[N+]=[N-]>CO.[Pd]>[NH2:1][CH:4]1[CH2:5][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:7]1

Inputs

Step One
Name
Quantity
3.44 g
Type
reactant
Smiles
N(=[N+]=[N-])C1CN(C1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
170 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3.44 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered in order
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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